Firibastat (previously known as RB150 and QGC001) is a first-in-class, centrally-acting aminopeptidase A (APA) inhibitor prodrug. [, , ] It is specifically designed to target the brain renin-angiotensin system (RAS) and has been investigated for its potential in treating hypertension. [, , ] Firibastat acts by inhibiting the conversion of angiotensin II to angiotensin III in the brain, thereby reducing the activity of the brain RAS. [, , , ] This mechanism distinguishes it from traditional antihypertensive medications that primarily target the peripheral RAS. []
Firibastat is synthesized through the disulfide bridge-mediated dimerization of two molecules of EC33 ((3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid). [, ] This prodrug design is crucial for facilitating its passage across the blood-brain barrier. [, ] Once in the brain, firibastat is cleaved by reductases to release two active molecules of EC33, the active APA inhibitor. [, ]
Firibastat is a symmetrical molecule consisting of two EC33 units linked by a disulfide bond. [, ] The molecular structure analysis of firibastat has primarily focused on its ability to cross the blood-brain barrier and release the active EC33 molecules in the brain. [, , ] Structural studies have also investigated the interaction of EC33 with the active site of APA, particularly the S2' subsite. [] These studies revealed that specific arginine residues within APA play a crucial role in inhibitor binding and catalytic activity. []
Firibastat's mechanism of action centers around its ability to inhibit APA activity within the brain. [, , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6